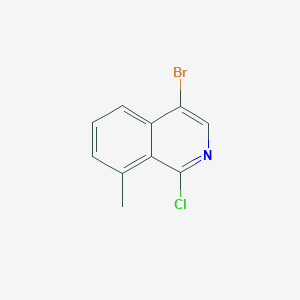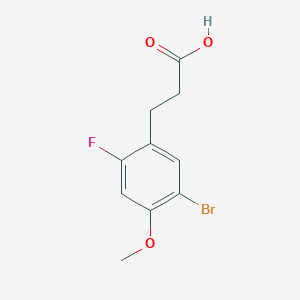
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid
描述
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a benzene ring, along with a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Propionic Acid Addition: The attachment of a propionic acid moiety to the benzene ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine (Br₂) for bromination, fluorine sources like N-fluorobenzenesulfonimide (NFSI) for fluorination, and methanol (CH₃OH) for methoxylation. The final step involves the use of propionic acid or its derivatives under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction of the bromine or fluorine substituents to hydrogen.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(5-Bromo-2-fluoro-4-hydroxy-phenyl)-propionic acid or 3-(5-Bromo-2-fluoro-4-formyl-phenyl)-propionic acid.
Reduction: Formation of 3-(2-Fluoro-4-methoxy-phenyl)-propionic acid or 3-(5-Bromo-4-methoxy-phenyl)-propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(5-Bromo-2-chloro-4-methoxy-phenyl)-propionic acid
- 3-(5-Bromo-2-fluoro-4-ethoxy-phenyl)-propionic acid
- 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-butanoic acid
Uniqueness
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring, along with the propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
3-(5-bromo-2-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-15-9-5-8(12)6(4-7(9)11)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCYRFBXUARDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


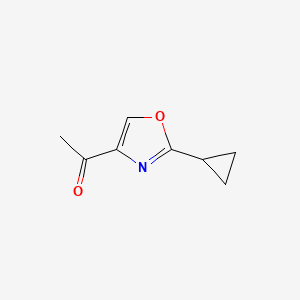
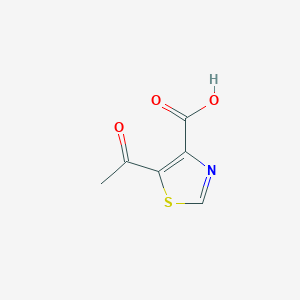
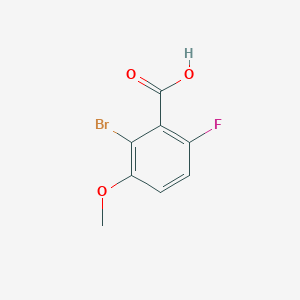
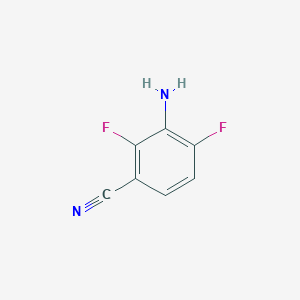
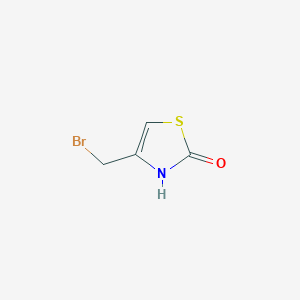
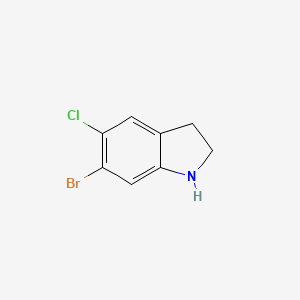
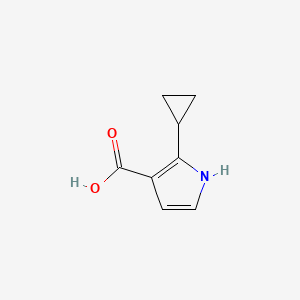
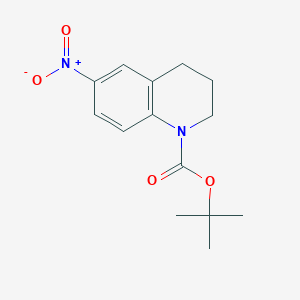
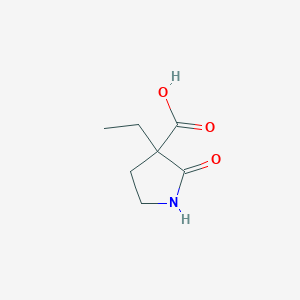
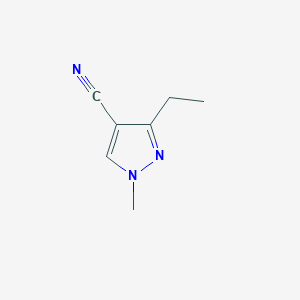

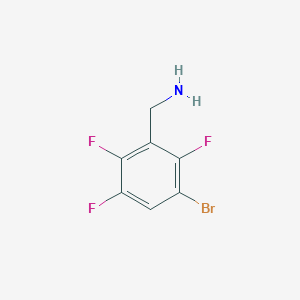
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)
